6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone
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Overview
Description
6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of iodine atoms at positions 6 and 8, along with a 4-methylbenzyl group at position 3, makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone typically involves the following steps:
Iodination: The starting material, 4(3H)-quinazolinone, undergoes iodination at positions 6 and 8 using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Alkylation: The iodinated quinazolinone is then subjected to alkylation with 4-methylbenzyl chloride in the presence of a base like potassium carbonate or sodium hydride to introduce the 4-methylbenzyl group at position 3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylbenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinones.
Substitution: The iodine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 6,8-Diiodo-3-(4-methylbenzyl)-4-quinazolinone carboxylic acid.
Reduction: 6,8-Diiodo-3-(4-methylbenzyl)-dihydroquinazolinone.
Substitution: 6,8-Diamino-3-(4-methylbenzyl)-4(3H)-quinazolinone.
Scientific Research Applications
6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways.
Pathways: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6,8-Diiodo-4(3H)-quinazolinone: Lacks the 4-methylbenzyl group, which may affect its biological activity.
3-(4-methylbenzyl)-4(3H)-quinazolinone: Lacks the iodine atoms, which may influence its reactivity and interactions.
Uniqueness
6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone is unique due to the presence of both iodine atoms and the 4-methylbenzyl group, which can enhance its biological activity and chemical reactivity compared to similar compounds.
Properties
CAS No. |
302913-37-7 |
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Molecular Formula |
C16H12I2N2O |
Molecular Weight |
502.09 g/mol |
IUPAC Name |
6,8-diiodo-3-[(4-methylphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H12I2N2O/c1-10-2-4-11(5-3-10)8-20-9-19-15-13(16(20)21)6-12(17)7-14(15)18/h2-7,9H,8H2,1H3 |
InChI Key |
HUZDLJNGENVFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3I)I |
Origin of Product |
United States |
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